molecular formula C4H6N2O2 B12396232 Dihydro Uracil-d4

Dihydro Uracil-d4

Katalognummer: B12396232
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: OIVLITBTBDPEFK-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro Uracil-d4, also known as 5,6-Dihydro-2,4(1H,3H)-pyrimidinedione-d4, is a deuterium-labeled derivative of dihydro uracil. This compound is primarily used as a stable isotope-labeled standard in various biochemical and analytical applications. The molecular formula of this compound is C4H2D4N2O2, and it has a molecular weight of 118.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Uracil-d4 typically involves the deuteration of dihydro uracil. One common method is the catalytic hydrogenation of uracil in the presence of deuterium gas. This process replaces the hydrogen atoms in the uracil molecule with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient deuteration. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydro Uracil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Dihydro Uracil-d4 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dihydro Uracil-d4 involves its incorporation into nucleic acids and subsequent participation in metabolic pathways. It serves as a substrate for various enzymes involved in pyrimidine metabolism, including dihydropyrimidine dehydrogenase and dihydropyrimidinase. These enzymes catalyze the reduction and hydrolysis of this compound, leading to the formation of uracil and other metabolites .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and biochemical research. The presence of deuterium atoms allows for precise tracking and quantification in various experimental setups, providing insights into metabolic pathways and reaction mechanisms that are not easily achievable with non-labeled compounds .

Eigenschaften

Molekularformel

C4H6N2O2

Molekulargewicht

118.13 g/mol

IUPAC-Name

5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2

InChI-Schlüssel

OIVLITBTBDPEFK-LNLMKGTHSA-N

Isomerische SMILES

[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H]

Kanonische SMILES

C1CNC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.